molecular formula C11H24O3S B141164 Decan-2-yl methanesulfonate CAS No. 156575-41-6

Decan-2-yl methanesulfonate

Cat. No. B141164
M. Wt: 236.37 g/mol
InChI Key: HPSIUOJRGICRRA-UHFFFAOYSA-N
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Description

Decan-2-yl methanesulfonate is a chemical compound . The molecule consists of 24 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It contains a total of 38 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 sulfonate .


Synthesis Analysis

The synthesis of methanesulfonate derivatives has been reported in various studies . For instance, the synthesis of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate derivatives was achieved through conventional methods . Another study reported the synthesis of water-soluble compounds by reactions between corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate .


Molecular Structure Analysis

The molecular structure of Decan-2-yl methanesulfonate includes 38 bonds in total. There are 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 sulfonate .


Chemical Reactions Analysis

Methanesulfonates, including Decan-2-yl methanesulfonate, have been used in various chemical reactions. For example, a trace analysis of methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS) in the delgocitinib drug substance was conducted using liquid–liquid extraction . Another study reported the use of methanesulfonate in the oxidation of alkanes .

Scientific Research Applications

1. Isotachophoretic Separation and Determination in Pharmaceuticals

Decan-2-yl methanesulfonate, as part of the alkylsulfonates range, can be separated and identified using isotachophoretic methods. This approach is particularly useful in pharmaceutical analysis, especially for determining methanesulfonic acid as a main or trace component in drug substances. The technique offers precise quantification and detection of alkylsulfonates, including decan-2-yl methanesulfonate, and is validated for its accuracy and repeatability in pharmaceutical contexts (Meissner & Niess, 2004).

2. Microbial Metabolism Studies

In microbiology, methanesulfonic acid, related to decan-2-yl methanesulfonate, is a significant component in the biogeochemical cycling of sulfur. Research indicates that methanesulfonate is utilized by various aerobic bacteria as a sulfur source. However, its use by anaerobes is not yet established. This research area explores the interaction of bacteria with sulfonates, contributing to our understanding of microbial pathways and environmental sulfur cycling (Kelly & Murrell, 1999).

3. Analytical Chemistry Applications

Decan-2-yl methanesulfonate and related compounds are crucial in the development of analytical methods for detecting potentially genotoxic impurities in pharmaceuticals. Techniques like high-performance liquid chromatography (HPLC) are employed for detecting such impurities in methanesulfonic acid, demonstrating the role of these compounds in ensuring drug safety and quality (Zhou et al., 2017).

4. Environmental Studies

Methanesulfonic acid, closely related to decan-2-yl methanesulfonate, exhibits properties that make it an environmentally favorable choice in various applications. It has been noted for its aqueous solubility, conductivity, and low toxicity, making it an ideal electrolyte in electrochemical processes, especially in metal plating and recovery. This highlights its potential in green chemistry and environmental sustainability efforts (Gernon et al., 1999).

5. Toxicology and Safety Assessment

Studies involving related compounds like ethyl methanesulfonate provide insights into the toxicological profiles and safety assessments of alkanesulfonates. Research in this area includes exploring the effects of these compounds on living organisms, which is crucial for understanding their potential risks and establishing safety guidelines (Yamazaki, Tajima, & Takeuchi, 2015).

Safety And Hazards

While specific safety data for Decan-2-yl methanesulfonate is not available, methanesulfonates are generally considered hazardous. For example, methyl methanesulfonate is toxic if swallowed, causes skin and eye irritation, and may cause genetic defects and cancer .

properties

IUPAC Name

decan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSIUOJRGICRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565349
Record name Decan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decan-2-yl methanesulfonate

CAS RN

156575-41-6
Record name Decan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-decanol (5.0 ml, 26.0 mmol) in dry CH2Cl2 (52 ml) under an N2 atmosphere was added diisopropylethylamine (5.6 ml, 32.1 mmol). The reaction flask was immersed in an ice/water bath. After stirring for 10 minutes, methanesulfonyl chloride (2.8 ml, 36.1 mmol) was added via syringe over a period of 10 minutes. After stirring for 3 hrs, the reaction was diluted with cold CH2Cl2 (200 ml) and poured into cold 5% aqueous HCl (100 ml). The layers were separated and the organic phase washed with cold 5% aqueous HCl (50 ml) followed by brine (2×50 ml). The CH2Cl2 layer was dried (Na2SO4), filtered and evaporated in vacuo at 25° C. The resulting light yellow oil was pumped under reduced pressure for 2 hrs to provide 2-methanesulfonyloxydecane (6.5 g, 93.5%) as a light yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Methanesulfonyloxyundecane was prepared as described for 2-methanesulfonyloxydecane from 2-undecanol (30.0 ml, 144 mmol), methanesulfonylchloride (15.5 ml, 200 mmol) and diisopropylethylamine (30.8 ml, 177 mmol) in dry CH2Cl2 (240 ml). After stirring for 3.5 hrs, the reaction was processed as previously stated but at 4 times the volumes to provide 2-methanesulfonyloxyundecane (31.35 g, 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three
Quantity
30.8 mL
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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